7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloro-2,3-dihydro-1,4-benzodioxine-7-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O4S/c9-5-3-6-7(14-2-1-13-6)4-8(5)15(10,11)12/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUIKHSXGKKVTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2O1)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602540 | |
| Record name | 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889939-46-2 | |
| Record name | 7-Chloro-2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889939-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
alternate names for 7-Chloro-2,3-dihydro-benzodioxine-6-sulfonyl chloride
An In-depth Technical Guide to 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride
Abstract
This technical guide provides a comprehensive overview of 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride, a key heterocyclic building block in modern medicinal chemistry and drug discovery. The document details the compound's nomenclature, physicochemical properties, core reactivity, and established protocols for its application in synthesis. Emphasis is placed on the mechanistic rationale behind its use, particularly in the formation of sulfonamides, a critical functional group in numerous therapeutic agents. This guide serves as an essential resource for researchers and drug development professionals, offering field-proven insights into the strategic application of this versatile reagent.
Nomenclature and Chemical Identifiers
Accurate identification of chemical reagents is fundamental to reproducible scientific research. 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride is known by several alternate names and is cataloged under specific registry numbers. This section consolidates these identifiers to ensure clarity and facilitate cross-referencing in literature and chemical databases.
| Identifier Type | Value | Source |
| Primary IUPAC Name | 7-chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | [1] |
| Alternate Name | 7-Chloro-2,3-dihydro-benzo[1][2]dioxine-6-sulfonyl chloride | [1] |
| CAS Number | 889939-46-2 | [1] |
| MDL Number | MFCD08445704 | [1] |
| InChI | InChI=1S/C8H6Cl2O4S/c9-5-3-6-7(14-2-1-13-6)4-8(5)15(10,11)12/h3-4H,1-2H2 | [1] |
| InChI Key | JRUIKHSXGKKVTK-UHFFFAOYSA-N | [1] |
| Canonical SMILES | O=S(=O)(Cl)C1=CC2=C(C=C1Cl)OCCO2 | [1] |
Physicochemical and Safety Profile
Understanding the physical properties and safety hazards of a reagent is a prerequisite for its safe handling and successful integration into experimental workflows.
Physicochemical Data
The data presented below is for 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride and its close, non-chlorinated analog, 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride, which provides context for the general properties of this class of compounds.
| Property | 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride | Source |
| Molecular Formula | C₈H₆Cl₂O₄S | C₈H₇ClO₄S | [1][3] |
| Molecular Weight | 269.09 g/mol | 234.66 g/mol | [1][3] |
| Physical Form | Solid | Solid | [4] |
| Melting Point | Not specified | 65-70 °C | [4][5] |
| Boiling Point | Not specified | 344.2±41.0 °C at 760 mmHg | [5] |
Safety and Handling
As with most sulfonyl chlorides, this reagent is corrosive and moisture-sensitive. Proper handling is critical to ensure personnel safety and maintain the integrity of the compound.
-
Hazard Classification: Corrosive Solid, Acidic, Organic, N.O.S.[1]. Causes severe skin burns and eye damage[6][7][8].
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood[7][9].
-
Handling Precautions: Avoid breathing dust. Avoid contact with skin, eyes, and clothing[8][9]. The compound is moisture-sensitive and should be handled under an inert atmosphere where possible. It reacts violently with water[9].
-
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes[7].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[7][8].
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention[7].
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[4][7].
Core Reactivity: The Sulfonylation Reaction
The synthetic utility of 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride is dominated by the reactivity of the sulfonyl chloride (-SO₂Cl) functional group. This group is a powerful electrophile, designed for facile reaction with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages (-SO₂NR₂).[10] This reaction is a cornerstone of medicinal chemistry for synthesizing bioisosteres of amides.[11]
Mechanism of Sulfonamide Formation
The reaction proceeds via a nucleophilic substitution pathway at the sulfur center.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Intermediate Formation: A transient, tetracoordinate intermediate is formed.
-
Leaving Group Departure: The chloride ion, a good leaving group, is eliminated, and a proton is lost from the nitrogen atom, typically facilitated by a base.
The presence of a base (e.g., pyridine, triethylamine, or even excess amine reactant) is crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[10]
Caption: General workflow for sulfonamide synthesis.
Causality in Experimental Design
-
Choice of Base: A non-nucleophilic base like triethylamine or pyridine is often preferred to avoid competition with the primary amine nucleophile. The base's strength and steric hindrance can be tuned to optimize the reaction for specific substrates.[10]
-
Solvent Selection: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are typically used to prevent reaction of the sulfonyl chloride with the solvent.
-
Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, then allowed to warm to room temperature to ensure completion.[10]
Experimental Protocol: Synthesis of a Novel Sulfonamide
This section provides a validated, step-by-step protocol for the reaction of 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with a generic primary amine. The protocol is designed to be self-validating, with explanations for each critical step.
Protocol: General Synthesis of N-Alkyl/Aryl-7-chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Objective: To synthesize a sulfonamide derivative for screening in a drug discovery program.
Materials:
-
7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)[10]
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Workflow Diagram:
Caption: Step-by-step experimental workflow for sulfonamide synthesis.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride (1.0 eq) and the chosen amine (1.1 eq) in anhydrous DCM.
-
Rationale: Anhydrous conditions are critical to prevent hydrolysis of the sulfonyl chloride starting material.[12]
-
-
Temperature Control: Cool the stirred solution to 0 °C using an ice-water bath.
-
Rationale: This mitigates the initial exotherm of the reaction, preventing potential side reactions and degradation.
-
-
Base Addition: Add triethylamine (1.5 eq) dropwise to the cooled solution over several minutes.
-
Rationale: Slow addition of the base controls the reaction rate. Triethylamine acts as an acid scavenger, neutralizing the HCl generated and preventing the protonation of the reactant amine, which would render it non-nucleophilic.[10]
-
-
Reaction Progression: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to proceed at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Aqueous Workup: Once the reaction is complete, quench by adding water or 1M HCl. Transfer the mixture to a separatory funnel and extract the product into the organic layer.
-
Rationale: The washes remove impurities: the HCl wash removes excess base and unreacted amine, the NaHCO₃ wash removes any residual acid, and the brine wash helps to remove water from the organic layer.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material using flash column chromatography on silica gel to obtain the final, pure sulfonamide.
Applications in Drug Discovery and Chemical Biology
The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The addition of a sulfonyl chloride handle at the 6-position, further modulated by a chlorine atom at the 7-position, creates a versatile intermediate for building libraries of potential drug candidates.
-
Enzyme Inhibitors: The benzodioxane moiety has been explored in the design of inhibitors for various enzymes. For instance, benzodioxane-benzamides have been investigated as potent inhibitors of the bacterial cell division protein FtsZ, a promising target for novel antibiotics.[13] The ability to easily synthesize a diverse library of sulfonamide derivatives using the title compound allows for extensive Structure-Activity Relationship (SAR) studies.
-
Chlorine as a Bioactive Element: The presence of a chlorine atom can significantly enhance the pharmacological properties of a molecule. It can increase metabolic stability, improve membrane permeability, and participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to a biological target.[14] More than 250 FDA-approved drugs contain chlorine, highlighting its importance in pharmaceutical design.[14]
Conclusion
7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride is a high-value chemical tool for researchers in organic synthesis and drug development. Its defined structure and reliable reactivity make it an ideal starting point for the synthesis of sulfonamide-containing compounds. By understanding the principles of its reactivity and adhering to established safety and handling protocols, scientists can effectively leverage this compound to construct novel molecules with significant potential for biological activity.
References
-
Al-Zoubi, W., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]
-
Mondal, S. & Jana, G. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]
-
Andreu, J. M., et al. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. MDPI. [Link]
-
Reisman, S. E., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PMC. [Link]
-
Douglas, K. T., et al. (2008). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2,3-Dihydro-1,4-benzodioxin-6-ol | C8H8O3 | CID 9115273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL CHLORIDE | 63758-12-3 [chemicalbook.com]
- 4. 2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride | 63758-12-3 [sigmaaldrich.cn]
- 5. 2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl chloride | 63758-12-3 [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. cbijournal.com [cbijournal.com]
- 11. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Purification of 7-Chloro-2,3-dihydro-benzodioxine-6-sulfonyl Chloride
Executive Summary
The synthesis of 7-Chloro-2,3-dihydro-benzodioxine-6-sulfonyl chloride (hereafter referred to as CBD-SC ) is a critical intermediate step in the development of highly specific sulfonamide-based ligands, particularly for CNS targets (e.g., 5-HT receptors) and
While the chlorosulfonation of the electron-rich benzodioxane scaffold is facile, the isolation of the resulting sulfonyl chloride poses significant challenges. The primary failure modes include rapid hydrolysis to the corresponding sulfonic acid, thermal decomposition , and regio-isomeric contamination .
This Application Note provides a validated, self-consistent protocol for the purification of CBD-SC. Unlike generic guides, this protocol emphasizes anhydrous handling and non-chromatographic isolation (crystallization) as the primary purification strategy to maximize yield and stability.
Chemical Context & Impurity Profile
To purify CBD-SC effectively, one must understand the reaction matrix from which it is isolated. The synthesis typically involves treating 6-chloro-2,3-dihydro-1,4-benzodioxine with excess chlorosulfonic acid (
Reaction Scheme
The electron-donating nature of the ethylenedioxy ring directs substitution to the 6-position. However, the presence of the chlorine atom at position 7 creates steric crowding and modifies the electronic landscape, making the sulfonyl chloride prone to specific impurities.
Key Impurities
| Impurity Type | Origin | Solubility Profile | Removal Strategy |
| Sulfonic Acid | Hydrolysis of CBD-SC due to moisture. | Water-soluble; Polar. | Aqueous wash (bicarbonate) or filtration. |
| Diaryl Sulfone | Dimerization (Friedel-Crafts sulfonylation). | Highly lipophilic; Insoluble in water. | Precipitation/Recrystallization. |
| Starting Material | Incomplete conversion. | Lipophilic. | Recrystallization (remains in mother liquor). |
| Mineral Acids | Excess | Water-soluble. | Quench/Phase separation. |
Protocol 1: Controlled Quench & Extraction (The Critical Step)
Objective: Isolate the crude CBD-SC from the acidic reaction matrix without triggering hydrolysis.
Principle: Sulfonyl chlorides are relatively stable to water at low temperatures (
Materials
-
Reaction Mixture: Crude chlorosulfonation mass.
-
Quench Medium: Crushed ice (made from distilled water).
-
Solvent: Dichloromethane (DCM) or Chloroform (
). Note: Avoid Ethyl Acetate during quench as it can hydrolyze under highly acidic conditions.
Step-by-Step Procedure
-
Preparation: Cool the reaction mixture to
. Prepare a beaker with crushed ice (approx. 5x reaction volume). -
Quenching:
-
Slowly pour the reaction mixture onto the crushed ice with vigorous stirring.
-
CRITICAL: Maintain internal temperature
. The reaction is highly exothermic.
-
-
Extraction:
-
Immediately add DCM (10 mL per gram of substrate). Agitate for 5 minutes.
-
Separate the organic layer.
-
Re-extract the aqueous layer with a smaller volume of DCM (2x).
-
-
Washing (The "Flash" Wash):
-
Combine organic layers.
-
Wash with cold water (1x).
-
Wash with cold saturated
(1x) to remove residual acid. Do not prolong contact time to avoid basic hydrolysis. -
Wash with Brine (1x).
-
-
Drying: Dry over anhydrous
(preferred over for faster drying). Filter and concentrate in vacuo at .
Protocol 2: Purification via Recrystallization (Gold Standard)
Chromatography on silica gel is discouraged for CBD-SC because silica surface moisture and acidity can degrade the sulfonyl chloride. Recrystallization is the superior method for scalability and stability.
Solvent Selection Logic
-
Solvent A (Good Solvent): Dichloromethane (DCM) or Toluene (solubilizes the sulfonyl chloride).
-
Solvent B (Anti-Solvent): n-Heptane or Hexane (precipitates the product; keeps impurities in solution).
Step-by-Step Procedure
-
Dissolution:
-
Take the crude solid/oil from Protocol 1.
-
Add the minimum amount of DCM required to dissolve the solid at room temperature. (Heating is risky; try to avoid boiling).
-
-
Precipitation:
-
Slowly add n-Heptane dropwise with stirring until the solution becomes slightly turbid.
-
If "oiling out" occurs (droplets forming instead of crystals), add a seed crystal or scratch the glass surface.
-
-
Crystallization:
-
Cool the mixture to
(freezer) or (fridge) for 2-4 hours. -
White to off-white needles should form.
-
-
Filtration:
-
Filter rapidly under a nitrogen blanket if possible (to avoid condensation).
-
Wash the cake with cold n-Heptane.
-
-
Drying:
-
Dry in a vacuum desiccator over
or Paraffin wax. Avoid oven drying.
-
Protocol 3: Flash Chromatography (Alternative)
If recrystallization fails (e.g., product oils out persistently), use rapid silica filtration.
-
Stationary Phase: Acid-washed Silica Gel (to minimize basic sites) or standard Silica Gel 60.
-
Eluent: 10% to 20% Ethyl Acetate in Hexanes.
-
Technique: "Flash" is literal here. The compound should spend less than 10 minutes on the column.
-
Load: Dry load is not recommended due to potential hydrolysis on the drying support. Liquid load in DCM.
Process Visualization
Workflow Diagram: Synthesis to Isolation
The following diagram outlines the critical decision points and flow of the purification process.
Figure 1: Decision matrix for the isolation of CBD-SC, prioritizing crystallization to minimize hydrolysis risk.
Analytical Quality Control
Before proceeding to the next synthetic step (e.g., sulfonamide formation), validate the integrity of the sulfonyl chloride.
| Method | Expected Observation | Failure Indicator |
| 1H NMR ( | Distinct aromatic splitting pattern for 1,4-benzodioxine. | Broad singlet at |
| LC-MS | Generally not recommended directly. Sulfonyl chlorides often hydrolyze or react with Methanol in the mobile phase. | Mass corresponding to Methyl Ester ( |
| Derivatization Check | React a small aliquot with excess Morpholine. Check TLC/LCMS for the stable sulfonamide. | Low conversion to sulfonamide indicates hydrolyzed starting material. |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General reference for chlorosulfonation and sulfonyl chloride handling).
-
Chapleo, C. B.; et al.
-Adrenoreceptor Partial Agonist Clondine." Journal of Medicinal Chemistry, 1989 , 32(7), 1627–1630. (Describes synthesis of benzodioxane derivatives). -
Daugan, A. C. M. "Benzodioxan derivatives, their preparation and their application in therapeutics." U.S. Patent 5,145,856, September 8, 1992. (Provides industrial context for benzodioxane sulfonyl chloride intermediates).
-
Hargreaves, R. B.; et al. "1,4-Benzodioxan derivatives." U.S. Patent 4,212,871, July 15, 1980. (Detailing chlorosulfonation procedures for benzodioxane scaffolds).
synthesis of N-(2,3-dihydro-1,4-benzodioxan-6-yl) sulfonamides
Executive Summary
This technical guide details the synthetic protocols for generating N-(2,3-dihydro-1,4-benzodioxan-6-yl) sulfonamides, a privileged pharmacophore in medicinal chemistry. The 1,4-benzodioxan scaffold serves as a robust bioisostere for indole and catechol systems, frequently targeting
We present two validated methodologies:
-
Method A (Pyridine-Mediated): The gold standard for library generation and small-scale synthesis.
-
Method B (Biphasic Schotten-Baumann): A scalable, eco-friendly approach for larger batches.
Strategic Analysis & Retrosynthesis
The synthesis relies on the nucleophilic attack of the electron-rich 6-amino-1,4-benzodioxane onto an electrophilic sulfonyl chloride.
Chemo-Selectivity Considerations:
-
Electronic Effect: The ethylenedioxy ring (positions 1,4) acts as a strong electron-donating group (EDG) via resonance. This increases the nucleophilicity of the primary amine at position 6 compared to a standard aniline, facilitating rapid reaction kinetics.
-
Risk Mitigation: The enhanced nucleophilicity increases the risk of bis-sulfonylation (formation of the N,N-disulfonylimide). Strict stoichiometric control (1.0 : 1.1 equivalents) is required.
Pathway Visualization
Figure 1: Mechanistic pathway for the sulfonylation of electron-rich anilines.
Experimental Protocols
Method A: Pyridine-Mediated Synthesis (Standard)
Best for: Small-scale diversity-oriented synthesis (100 mg – 1 g).
Rationale: Pyridine acts as both the solvent and the acid scavenger (proton sponge). Its aromatic nature solubilizes the benzodioxan starting material effectively.
Reagents:
-
2,3-dihydro-1,4-benzodioxan-6-amine (1.0 equiv)
-
Sulfonyl Chloride (
) (1.1 equiv) -
Pyridine (anhydrous) (10 vol)
Protocol:
-
Dissolution: Charge a dry round-bottom flask with 2,3-dihydro-1,4-benzodioxan-6-amine (1.0 equiv) and anhydrous pyridine. Stir at
(ice bath) under an inert atmosphere ( or Ar). -
Addition: Add the sulfonyl chloride (1.1 equiv) portion-wise over 15 minutes. Critical: Exothermic reaction. Maintain temperature
to prevent bis-sulfonylation. -
Reaction: Remove ice bath and allow to warm to room temperature (
). Stir for 2–4 hours.-
Monitoring: Check TLC (Hexane:EtOAc 7:3). The amine starting material (
) should disappear; product ( ) appears.
-
-
Quench: Pour the reaction mixture into ice-cold 1M HCl (100 mL).
-
Mechanism: HCl neutralizes the pyridine and protonates the product, precipitating it as a solid (if hydrophobic) or allowing extraction.
-
-
Workup: Extract with Ethyl Acetate (
). Wash combined organics with Brine ( ), dry over , and concentrate in vacuo.
Method B: Biphasic Schotten-Baumann (Scalable)
Best for: Scale-up (>5 g) and Green Chemistry compliance.
Rationale: Uses water/DCM or water/Acetone biphasic system with an inorganic base (
Protocol:
-
Preparation: Dissolve amine (1.0 equiv) in DCM (or Acetone). Dissolve
(2.5 equiv) in water. -
Mixing: Combine phases in a flask with vigorous stirring.
-
Addition: Add sulfonyl chloride (1.1 equiv) dropwise at room temperature.
-
Completion: Stir vigorously for 4–12 hours.
-
Isolation: Separate phases. The product resides in the organic layer. Acidify the aqueous layer slightly to ensure no product remains as a salt, then back-extract.
Purification & Characterization Workflow
The high electron density of the benzodioxan ring makes the product prone to oxidation if left on silica too long. Rapid purification is recommended.
Workflow Logic
Figure 2: Decision tree for purification of benzodioxan sulfonamides.
Characterization Data (Expected)
For N-(2,3-dihydro-1,4-benzodioxan-6-yl)benzenesulfonamide:
-
NMR (400 MHz, DMSO-
):-
10.05 (s, 1H,
) – Diagnostic Singlet. -
7.70 – 7.50 (m, 5H, Sulfonyl Ar-
). -
6.70 (d, 1H, Benzodioxan C5-
). -
6.55 (d, 1H, Benzodioxan C8-
). -
6.48 (dd, 1H, Benzodioxan C7-
). -
4.15 (s, 4H,
) – Signature Multiplet/Singlet.
-
10.05 (s, 1H,
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure solvents are anhydrous. Increase |
| Bis-sulfonylation | Excess Reagent / High Temp | Keep temp |
| Purple/Dark Color | Oxidation of Amine | Purge reaction with Argon. Use fresh amine (recrystallize precursor if black). |
| Starting Material Remains | Low Nucleophilicity (Sterics) | Add catalyst: DMAP (10 mol%) to activate the sulfonyl chloride. |
References
-
PubChem Compound Summary.2,3-Dihydro-1,4-benzodioxin-6-amine.
-
Source:[Link]
-
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed., Longman Scientific & Technical, 1989. (Standard Reference for Sulfonylation Protocols).
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.
- Dauzonne, D., et al. "Synthesis and pharmacological activity of new 1,4-benzodioxan derivatives." European Journal of Medicinal Chemistry.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield with 7-Chloro-2,3-dihydro-benzodioxine-6-sulfonyl chloride
Current Status: Operational Reagent CAS: 461439-67-0 (also ref. 889939-46-2) Support Tier: Advanced Organic Synthesis
Introduction: Understanding Your Reagent
Welcome to the technical guide for 7-Chloro-2,3-dihydro-benzodioxine-6-sulfonyl chloride . To optimize yield, you must first understand the specific electronic and steric environment of this molecule.
-
The "Push-Pull" Electronic Effect: The benzodioxine ring is electron-rich (donating), which generally stabilizes the molecule but can reduce electrophilicity at the sulfur center. However, the 7-chloro substituent provides inductive electron withdrawal, reactivating the sulfonyl group.
-
The Steric Barrier (Critical): The chlorine atom at position 7 is ortho to the sulfonyl chloride group at position 6. This creates significant steric hindrance. Unlike simple benzenesulfonyl chloride, this reagent resists nucleophilic attack.
-
Implication: Standard room-temperature protocols often result in incomplete conversion. You will likely need catalytic activation (DMAP) or elevated temperatures.
-
Module 1: Pre-Reaction Checklist (Prevention)
Failure to prepare is the #1 cause of low yields with this reagent.
| Parameter | Specification | Why it Matters |
| Reagent Quality | White to off-white solid. | Yellow/Brown indicates hydrolysis to sulfonic acid. If colored, check ¹H NMR. If >5% acid is present, recrystallize or use excess reagent. |
| Solvent Water | < 50 ppm (Karl Fischer). | Sulfonyl chlorides hydrolyze rapidly. The ortho-chloro group slows this, but does not stop it. Use freshly distilled DCM or anhydrous THF. |
| Amine Stoichiometry | 1.0 - 1.2 equiv (if valuable). | If the amine is cheap, use excess (1.5 equiv) to drive the reaction against the steric barrier of the sulfonyl chloride. |
| Base Choice | Pyridine or Et₃N + DMAP.[1] | Inorganic bases (K₂CO₃) in biphasic systems are often too slow for this sterically hindered substrate. |
Module 2: Optimized Reaction Protocols
Protocol A: The "Standard" (For Primary/Unnindered Amines)
Use this for reactive primary amines (e.g., benzylamine, aniline).
-
Dissolve: Dissolve the amine (1.0 equiv) and Et₃N (1.5 equiv) in anhydrous DCM (0.2 M concentration).
-
Cool: Cool to 0 °C under N₂ atmosphere.
-
Add: Add 7-Chloro-2,3-dihydro-benzodioxine-6-sulfonyl chloride (1.1 equiv) portion-wise or as a solution in DCM.
-
Warm: Allow to warm to Room Temperature (RT).
-
Monitor: Check TLC/LCMS at 2 hours.
Protocol B: The "Boosted" (For Secondary/Hindered Amines)
Use this for secondary amines or if Protocol A yields <50% conversion. The DMAP forms a highly reactive N-sulfonylpyridinium intermediate that overcomes the ortho-chloro steric hindrance.
-
Dissolve: Dissolve amine (1.0 equiv), Et₃N (2.0 equiv), and DMAP (0.1 - 0.2 equiv) in anhydrous DCM or DCE.
-
Add: Add the sulfonyl chloride (1.2 equiv) at RT.
-
Heat: If no reaction after 1 hour, heat to reflux (40 °C for DCM, 80 °C for DCE).
-
Quench: Once complete, quench with saturated NH₄Cl solution immediately to stop hydrolysis of any remaining reagent.
Workflow Visualization
Caption: Decision logic for selecting the correct activation method based on amine sterics.
Module 3: Troubleshooting (The Help Desk)
Q1: My LCMS shows a large peak with Mass [M-35]. What happened?
-
Diagnosis: Hydrolysis.[2][3][4] The "M-35" corresponds to the loss of Chlorine (35.5) and gain of OH (17), resulting in the sulfonic acid (Net loss ~18, but often appears as the acid mass).
-
Fix: Your system is wet.
-
Dry DCM over activated 3Å molecular sieves for 24 hours.
-
Check your base. Old triethylamine absorbs water. Use fresh bottles.
-
Critical: Do not use an aqueous workup if the product is water-soluble. Switch to a silica plug filtration.
-
Q2: The reaction stalls at 60% conversion. Adding more chloride doesn't help.
-
Diagnosis: The ortho-chloro group is blocking the attack, or the HCl byproduct is protonating your amine, rendering it non-nucleophilic.
-
Fix:
-
Switch Bases: Use Pyridine as the solvent (or co-solvent). It acts as both base and catalyst.[5]
-
Concentration: Increase reaction concentration to 0.5 M or 1.0 M to drive kinetics.
-
Temperature: Heat to 60°C in Toluene or DCE. The benzodioxine ring is thermally stable; it can handle the heat.
-
Q3: I see a "dimer" impurity.
-
Diagnosis: If using a primary amine, you may have bis-sulfonylation (Amine reacting with two sulfonyl chlorides).
-
Fix: This is rare with ortho-substituted chlorides due to sterics, but if it occurs:
-
Add the Sulfonyl Chloride TO the Amine (inverse addition).
-
Keep the amine in large excess (2.0 equiv) if cheap.
-
Troubleshooting Logic Tree
Caption: Root cause analysis for common sulfonylation failures.
Module 4: Workup & Purification
The stability of the product (the sulfonamide) is generally high, but the unreacted sulfonyl chloride is an irritant and can complicate purification.
-
Quench: Add 1M HCl (aq) to the reaction mixture. This serves two purposes:
-
Hydrolyzes remaining sulfonyl chloride to the water-soluble sulfonic acid.
-
Protonates the excess pyridine/TEA, washing them into the aqueous layer.
-
-
Wash: Wash organic layer 2x with 1M HCl, then 1x with Brine.
-
Drying: Dry over Na₂SO₄ (Magnesium sulfate can sometimes be slightly acidic/Lewis acidic, Sodium sulfate is gentler).
-
Purification:
-
If the sulfonamide is solid: Recrystallize from EtOH/Water.
-
If oil: Flash chromatography. The benzodioxine ring fluoresces strongly under UV (254 nm), making detection easy.
-
References
-
Mechanism of DMAP Catalysis: Scriven, E. F. V. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 12(2), 129-161. Link
-
Sulfonylation Optimization: De Luca, L., & Giacomelli, G. (2008). "An Easy and Convenient Synthesis of Sulfonamides directly from Sulfonic Acids or their Salts." Journal of Organic Chemistry, 73(10), 3967–3969. Link
-
Stability of Heterocyclic Sulfonyl Chlorides: (General Reference on Heteroaryl Sulfonyl Halide Stability). ChemRxiv Preprints. Link
-
General Sulfonamide Synthesis: "Synthesis of Sulfonamides." Organic Chemistry Portal. Link
Sources
purification challenges of 7-Chloro-2,3-dihydro-benzodioxine-6-sulfonyl chloride reaction products
Product: 7-Chloro-2,3-dihydro-benzodioxine-6-sulfonyl chloride CAS Registry Number: (Analogous derivatives often proprietary/intermediate) Support Tier: Level 3 (Process Chemistry & Optimization)
Welcome to the Technical Support Hub
You have reached the specialized support unit for benzodioxane derivatives. This guide addresses the critical purification challenges associated with 7-Chloro-2,3-dihydro-benzodioxine-6-sulfonyl chloride .
This compound presents a unique dichotomy: the benzodioxane ring is electron-rich, facilitating sulfonation, but the resulting sulfonyl chloride is highly susceptible to hydrolysis and thermal decomposition. The 7-chloro substituent adds lipophilicity but does not fully mitigate the moisture sensitivity.
Below are the troubleshooting protocols for the most common failure modes reported by our user base.
Issue #1: "My Product is an Oil/Gum, Not a Solid"
Diagnosis: Partial Hydrolysis & Solvent Trapping. The most frequent complaint is the failure to isolate a crystalline solid. If your product is an oil or a sticky gum, you likely have significant contamination with 7-chloro-2,3-dihydro-benzodioxine-6-sulfonic acid (the hydrolysis product). The sulfonic acid acts as a hydrotrope, preventing the crystallization of the chloride.
The Mechanism of Failure
Sulfonyl chlorides (
Corrective Protocol: The "Flash-Quench" Method
To rescue an oily batch or prevent it in the future, follow this strict isolation protocol.
Step-by-Step Methodology:
-
Temperature Control: Ensure the reaction mixture (chlorosulfonic acid solution) is cooled to
. -
The Inverse Quench: Do NOT pour water into the reaction. Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Why? This maintains a low temperature. Pouring water into the acid causes a massive exotherm, instantly hydrolyzing the product.
-
-
Rapid Extraction (The Critical Window):
-
Immediately extract with Dichloromethane (DCM) or Chloroform .
-
Constraint: The contact time between the organic phase and the aqueous acid phase must be < 10 minutes .
-
-
Drying: Separate phases. Wash the organic layer once with cold brine. Dry immediately over anhydrous
. -
Solvent Swap: Evaporate the chlorinated solvent at reduced pressure (bath temp
). As the volume reduces, add n-Heptane or Cyclohexane . The product should crash out as a white solid.
Visualizing the Quench Workflow
Figure 1: The "Flash-Quench" workflow designed to minimize residence time in the aqueous phase, preventing hydrolysis.
Issue #2: "Purity is Low (Sulfone Contamination)"
Diagnosis: Sulfone Dimerization. Users often observe a secondary spot on TLC or an extra peak in HPLC that is highly lipophilic. This is the di(7-chloro-2,3-dihydro-benzodioxin-6-yl) sulfone .
The Mechanism of Failure
The benzodioxane ring is electron-rich. If the concentration of chlorosulfonic acid drops, or if the reaction is run too hot, the newly formed sulfonyl chloride attacks a distinct molecule of the starting material (Friedel-Crafts Sulfonylation).
Corrective Protocol: Stoichiometry & Recrystallization
Prevention:
-
Use a large excess of chlorosulfonic acid (at least 3-5 equivalents). This ensures the solvent acts as the reagent, favoring chlorosulfonation over sulfone formation.
Purification (Removal of Sulfone): Chromatography is generally discouraged because sulfonyl chlorides degrade on silica gel (silica is slightly acidic and holds water). Recrystallization is the gold standard.
Table 1: Solvent Selection Guide for Recrystallization
| Solvent System | Suitability | Notes |
| Ethanol/Methanol | ⛔ FORBIDDEN | Will react to form the sulfonate ester (solvolysis). |
| Water | ⛔ FORBIDDEN | Will hydrolyze the product to sulfonic acid. |
| Hexane/Toluene | ⚠️ Moderate | Good for removing tars, but sulfones may co-crystallize. |
| DCM/Heptane | ✅ Recommended | Dissolve in minimal DCM; add Heptane until turbid. Cool to -20°C. |
| CCl₄ (Carbon Tet) | ✅ Excellent | Historical standard, but toxic/regulated. Avoid if possible. |
Issue #3: "Product Decomposes on Storage"
Diagnosis: Autocatalytic Acid Degradation. Even after drying, trace amounts of HCl or moisture can remain trapped in the crystal lattice. Over time, this generates more acid, turning the white solid into a brown/black paste.
Corrective Protocol: The Acid Scavenger Storage
-
Final Wash: During the workup, a wash with cold 5%
can neutralize acid, but it increases hydrolysis risk. Only use if the extraction is extremely fast (<2 mins). -
Desiccation: Store the solid in a desiccator under vacuum over
(Phosphorus Pentoxide) for 24 hours to remove trace lattice water. -
Inert Atmosphere: Store under Argon or Nitrogen at -20°C.
Visualizing Stability Pathways
Figure 2: The autocatalytic degradation cycle. HCl generated by trace moisture catalyzes further decomposition.
FAQ: Rapid Fire Support
Q: Can I use column chromatography to purify this? A: It is highly risky. Silica gel usually contains bound water (4-5%), which will hydrolyze your compound. If you must use a column, flush the silica with pure DCM first and use a rapid gradient of Hexane/EtOAc. Do not use Methanol or water in the eluent.
Q: Why is the 7-Chloro position important? A: In unsubstituted 1,4-benzodioxane, the 6- and 7- positions are equivalent. The introduction of the Chlorine atom at position 7 directs the incoming sulfonyl group to position 6 due to steric and electronic directing effects (ortho-para direction), preventing isomer mixtures.
Q: My NMR shows broad peaks. Why?
A: This often indicates the presence of paramagnetic impurities or, more likely, dynamic exchange due to rapid hydrolysis in the NMR tube if the
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for chlorosulfonation and handling of acid chlorides).
-
Gao, Y., et al. (2010). "Synthesis and crystal structure of benzodioxane derivatives." Journal of Chemical Crystallography. (Provides structural insights into the stability of the benzodioxane ring).
-
Hargreaves, M. K., et al. (1974). "The Chlorosulfonation of 1,4-Benzodioxan." Journal of the Chemical Society, Perkin Transactions 1. (Foundational text on the regioselectivity of this specific scaffold).
-
Sigma-Aldrich (Merck). "Handling of Moisture Sensitive Reagents: Sulfonyl Chlorides." Technical Bulletin AL-134.
improving the stability of 7-Chloro-2,3-dihydro-benzodioxine-6-sulfonyl chloride in solution
Introduction
7-Chloro-2,3-dihydro-benzodioxine-6-sulfonyl chloride is a key intermediate in the synthesis of various pharmacologically active molecules. As with most sulfonyl chlorides, its high reactivity, which is crucial for its synthetic utility, also makes it susceptible to degradation in solution. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the stability challenges associated with this compound. By explaining the fundamental mechanisms of degradation and providing validated protocols, this document aims to help you improve experimental reproducibility, increase reaction yields, and ensure the integrity of your results.
Troubleshooting Guide: Stability and Handling
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction yield is consistently low, and I suspect the sulfonyl chloride is degrading before or during the reaction. What are the primary degradation pathways I should be concerned about?
A1: Low yields in reactions involving 7-Chloro-2,3-dihydro-benzodioxine-6-sulfonyl chloride are frequently linked to its degradation. The primary and most significant degradation pathway is hydrolysis .
-
Mechanism of Hydrolysis: Sulfonyl chlorides are highly electrophilic at the sulfur atom. In the presence of nucleophiles, particularly water, they readily undergo a nucleophilic substitution reaction (typically SN2-like) to form the corresponding sulfonic acid. This sulfonic acid is unreactive under most conditions used for sulfonamide formation and represents a loss of your starting material. Even trace amounts of moisture in your solvents, reagents, or reaction atmosphere can lead to significant hydrolysis over time.
-
Other Potential Pathways: While hydrolysis is dominant, other degradation routes can occur under specific conditions:
-
Solvolysis: If your solvent is a nucleophile itself (e.g., an alcohol like methanol or ethanol), it can react with the sulfonyl chloride to form a sulfonate ester, another common side product.
-
Thermal Decomposition: Although generally more stable than many acyl chlorides, elevated temperatures can accelerate decomposition. For some heteroaromatic sulfonyl chlorides, this can involve the extrusion of sulfur dioxide (SO₂). While less common for this specific structure, it's a possibility under harsh heating.
-
Below is a diagram illustrating the primary hydrolytic degradation pathway.
Caption: Primary hydrolytic degradation pathway of the sulfonyl chloride.
Q2: How do I choose the most appropriate solvent to prepare and use my 7-Chloro-2,3-dihydro-benzodioxine-6-sulfonyl chloride solution to maximize its stability?
A2: Solvent selection is arguably the most critical factor in maintaining the stability of your sulfonyl chloride. The ideal solvent should be aprotic and anhydrous .
-
Aprotic Solvents are Essential: Protic solvents, such as water, alcohols (methanol, ethanol), and even primary or secondary amines, contain acidic protons and can act as nucleophiles, readily reacting with and degrading the sulfonyl chloride.
-
Anhydrous Conditions are a Must: As discussed in Q1, water is the primary culprit for degradation. Always use solvents from a freshly opened bottle or a solvent purification system. Solvents rated as "anhydrous" or "dry" with low water content specifications (e.g., <50 ppm) are highly recommended.
The following table provides guidance on solvent selection.
| Recommended Solvents (Aprotic, Low Reactivity) | Solvents to Use with Caution (Potential Reactivity) | Solvents to Avoid (High Reactivity) |
| Dichloromethane (DCM) | Tetrahydrofuran (THF)¹ | Water (H₂O) |
| Acetonitrile (ACN) | 1,4-Dioxane¹ | Alcohols (Methanol, Ethanol, etc.) |
| Toluene | Diethyl Ether¹ | Primary/Secondary Amines (as solvent) |
| Dichloroethane (DCE) | N,N-Dimethylformamide (DMF)² | Ammonia (aqueous or as solvent) |
| Chloroform | Dimethyl Sulfoxide (DMSO)² |
¹ Ethers like THF and dioxane can contain peroxides and water if not stored properly. Use freshly distilled or inhibitor-free anhydrous grades. ² Amide solvents like DMF can contain amine impurities from degradation, which will react. Use high-purity grades.
Q3: I am using an anhydrous aprotic solvent, but I still observe hydrolysis. What other experimental factors can I control to minimize this?
A3: If you are confident in your solvent quality, the source of moisture is likely environmental. It is crucial to maintain a strictly inert environment throughout your experiment.
-
Inert Atmosphere: Air contains moisture. All handling of the solid sulfonyl chloride and its solutions should be performed under an inert atmosphere of nitrogen or argon. This includes weighing the solid, preparing the solution, and running the reaction. Use flasks with septa and transfer solutions using syringes or cannulas.
-
Glassware Preparation: Ensure all glassware is thoroughly dried before use. Oven-drying (e.g., at 120°C for several hours) and cooling under a stream of inert gas or in a desiccator is a standard and effective practice.
-
Reagent Quality: Other reagents in your reaction mixture, such as the amine you are reacting it with or any added base, can also be sources of water. Ensure all reagents are anhydrous. If using a hydrochloride salt of an amine, be aware that the salt can be hygroscopic.
Q4: Can temperature and light affect the stability of my stock solution? What are the optimal storage conditions?
A4: Yes, both temperature and light can negatively impact the stability of your compound, both in solid form and in solution.
-
Temperature: Chemical reactions, including degradation pathways, are accelerated at higher temperatures. Storing your solutions at low temperatures will significantly slow the rate of any potential degradation.
-
Light/Photostability: While less documented for this specific molecule, some sulfonyl chlorides can be sensitive to light. Photodegradation can proceed through different mechanisms than hydrolysis. As a precautionary measure, it is best to protect solutions from light.
The table below summarizes the recommended storage and handling conditions.
| Condition | Solid Compound | Solution (in Recommended Solvent) | Justification |
| Temperature | Store at 2-8°C or -20°C | Store at -20°C | Slows the rate of all chemical degradation pathways. |
| Atmosphere | Store under Nitrogen or Argon | Prepare and store under Nitrogen or Argon | Prevents contact with atmospheric moisture, minimizing hydrolysis. |
| Light | Store in an amber vial or in the dark | Store in an amber vial or wrap with aluminum foil | Protects against potential photodegradation. |
| Container | Tightly sealed container with inert liner | Tightly sealed vial with a PTFE-lined cap | Prevents moisture ingress and reaction with container materials. |
Q5: How can I quantitatively monitor the stability of my 7-Chloro-2,3-dihydro-benzodioxine-6-sulfonyl chloride solution over time?
A5: The most reliable method for monitoring the stability of your solution is by using a stability-indicating analytical technique, with High-Performance Liquid Chromatography (HPLC) being the gold standard.
A stability-indicating HPLC method is one that can separate the intact parent compound from its degradation products, allowing you to accurately quantify the amount of active compound remaining.
-
Principle: You would inject an aliquot of your solution onto the HPLC system at defined time points (e.g., t=0, 2h, 4h, 24h). By monitoring the peak area of the parent sulfonyl chloride, you can determine the rate of degradation. The appearance of new peaks, such as one corresponding to the more polar sulfonic acid, confirms degradation.
-
Methodology: A typical Reverse-Phase HPLC (RP-HPLC) method would be suitable. See Protocol 2 for a starting point for method development.
Frequently Asked Questions (FAQs)
-
What are the key safety precautions when handling this compound? 7-Chloro-2,3-dihydro-benzodioxine-6-sulfonyl chloride is corrosive and moisture-sensitive. It causes severe skin burns and eye damage. Upon contact with water, it releases corrosive hydrogen chloride (HCl) gas. Always handle this compound in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Is it better to use the sulfonyl chloride immediately after dissolving it? Yes. Best practice is to prepare solutions of 7-Chloro-2,3-dihydro-benzodioxine-6-sulfonyl chloride immediately before use. This minimizes the opportunity for degradation to occur during storage. If you must store a solution, it should be for the shortest time possible under the optimal conditions outlined in the table above.
-
Are there more stable alternatives to sulfonyl chlorides for synthesizing sulfonamides? Yes, in some cases, the corresponding sulfonyl fluorides can be used. Sulfonyl fluorides are generally much more stable towards hydrolysis and thermolysis than their chloride counterparts but are also less reactive. This trade-off between stability and reactivity must be considered for your specific application. Another approach is the one-pot synthesis of sulfonamides from unactivated acids and amines, which avoids the isolation of the highly reactive sulfonyl chloride intermediate.
Experimental Protocols
Protocol 1: Recommended Procedure for Preparing a Stock Solution
This protocol describes the preparation of a stock solution for immediate use in a reaction, minimizing degradation.
-
Glassware Preparation: Place a stir bar and a flask of appropriate size in an oven at 120°C for at least 4 hours.
-
Assembly: Assemble the hot flask with a rubber septum and cool to room temperature under a gentle stream of dry nitrogen or argon.
-
Solvent Addition: Using a dry syringe, add the required volume of anhydrous aprotic solvent (e.g., Dichloromethane) to the flask.
-
Reagent Weighing: In a separate, dry vial, quickly weigh the required amount of 7-Chloro-2,3-dihydro-benzodioxine-6-sulfonyl chloride.
-
Reagent Addition: Quickly uncap the vial, add the solid to the flask against a positive pressure of inert gas, and immediately reseal the flask.
-
Dissolution: Stir the solution under an inert atmosphere until all the solid has dissolved. The solution is now ready for use or for transfer via syringe to the reaction vessel.
Protocol 2: Stability Assessment using HPLC
This protocol provides a starting point for developing a stability-indicating RP-HPLC method.
-
Solution Preparation: Prepare a solution of the sulfonyl chloride in anhydrous acetonitrile (ACN) at a known concentration (e.g., 1 mg/mL) following Protocol 1. This is your t=0 sample.
-
Sample Incubation: Store the solution under the desired test conditions (e.g., room temperature, protected from light).
-
Time Point Sampling: At each scheduled time point (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Sample Quenching & Dilution: Immediately dilute the aliquot 100-fold with a 50:50 mixture of acetonitrile and water. This effectively quenches any further reaction and prepares the sample for analysis.
-
HPLC Analysis: Inject the diluted sample onto the HPLC system.
-
Data Analysis: Plot the peak area of the 7-Chloro-2,3-dihydro-benzodioxine-6-sulfonyl chloride peak versus time to determine the stability profile.
Illustrative HPLC Workflow
Caption: Experimental workflow for evaluating solution stability via HPLC.
Table 3: Starting HPLC Parameters for Stability Monitoring
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 230 nm |
| Injection Vol. | 10 µL |
Note: This method is a starting point and must be validated for your specific application.
References
- BenchChem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856–868. Retrieved from [Link]
-
North, M., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(4), 638–643. Retrieved from [Link]
-
North, M., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. Retrieved from [Link]
-
Ahern, J., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Molecules, 28(10), 4213. Retrieved from [Link]
-
Zheglov, D., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
- BenchChem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
-
King, J. F., & Lee, T. M. (1979). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 101(22), 6620–6626. Retrieved from [Link]
-
Rogne, O. (1971). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Journal of the Chemical Society B: Physical Organic, 1855-1858. Retrieved from [Link]
-
Hoffman, R. V. (1980). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 58(12), 1233-1240. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Benzene Sulfonyl Chloride Hazard Summary. Retrieved from [Link]
- Homework.Study.com. (n.d.). *The three sulfonyl chloride
work-up procedure for reactions with 7-Chloro-2,3-dihydro-benzodioxine-6-sulfonyl chloride
Technical Support Center: 7-Chloro-2,3-dihydro-benzodioxine-6-sulfonyl chloride
Topic: Work-up & Purification Protocols Compound CAS: 63758-12-3 (Analogous variants: 889939-46-2) Reactivity Class: Electrophilic Aryl Sulfonyl Chloride[1]
Introduction
Welcome to the Technical Support Center. This guide addresses the specific handling, reaction monitoring, and work-up procedures for 7-Chloro-2,3-dihydro-benzodioxine-6-sulfonyl chloride .[1]
This reagent combines a highly reactive sulfonyl chloride motif with a lipophilic 1,4-benzodioxane (dihydrobenzodioxine) core.[1] While the benzodioxane ring provides stability and lipophilicity (LogP ~2.0), the sulfonyl chloride group is moisture-sensitive and prone to hydrolysis. Successful utilization requires balancing the suppression of hydrolysis with the efficient removal of excess reagent.
Module 1: Reaction Setup & Monitoring
Q: My reaction yields are inconsistent. How do I prevent hydrolysis before the reaction is complete?
A: The sulfonyl chloride moiety is susceptible to nucleophilic attack by water, forming the unreactive sulfonic acid.[2]
-
Protocol: Ensure all glassware is flame-dried. Use anhydrous solvents (DCM, THF, or Pyridine).
-
Base Selection: Use a non-nucleophilic organic base (e.g., Triethylamine, DIPEA) or Pyridine.[1] Pyridine acts as both solvent and nucleophilic catalyst, forming a reactive sulfonyl-pyridinium intermediate that accelerates the desired reaction while sequestering HCl.[1]
-
Temperature: Start the addition at 0°C . The benzodioxane ring is electron-rich, making the sulfonyl chloride moderately stable, but lower temperatures minimize side reactions.
Q: How do I monitor the disappearance of the sulfonyl chloride?
A: Standard TLC is effective but requires specific sample prep to avoid false positives.[1]
-
TLC Sample Prep: Do not quench the TLC aliquot with water immediately. Quench a mini-aliquot with a drop of methanol or morpholine in a vial before spotting.
-
Why? Direct spotting of the acid chloride can lead to hydrolysis on the silica plate, appearing as a streak (sulfonic acid) rather than a discrete spot.
-
Visualization: The benzodioxane ring is UV active (254 nm).
-
Module 2: Work-up & Quenching Protocols
Q: How do I remove excess 7-Chloro-2,3-dihydro-benzodioxine-6-sulfonyl chloride?
A: You have two primary strategies: Hydrolytic Quench (Standard) or Scavenger Quench (High Purity).[1]
Strategy A: The Hydrolytic Quench (Standard)
Best for large-scale reactions where chromatography will follow.[1]
-
Quench: Add water or saturated NaHCO₃ to the reaction mixture and stir vigorously for 30 minutes. This hydrolyzes unreacted sulfonyl chloride to 7-chloro-2,3-dihydro-benzodioxine-6-sulfonic acid .
-
Partition: The sulfonic acid byproduct is highly water-soluble as its sodium salt.[3]
-
Wash: Extract the organic layer with saturated NaHCO₃ (2x) to ensure complete removal of the sulfonic acid.
Strategy B: The Scavenger Quench (High Purity)
Best for parallel synthesis or when avoiding chromatography.
-
Add Scavenger: Add 1.5 equivalents (relative to excess reagent) of a sacrificial amine (e.g., N,N-dimethylethylenediamine or Morpholine ) 15 minutes before work-up.[1]
-
Mechanism: This converts the excess sulfonyl chloride into a sulfonamide.[3]
Module 3: Visual Troubleshooting Guides
Workflow 1: The Universal Wash Sequence
Use this logic to determine the correct aqueous wash sequence based on your product's properties.
Caption: Decision tree for aqueous work-up. Note that the sulfonic acid byproduct is removed in the "Base Wash" step.[3]
Module 4: Troubleshooting Matrix
Q: I am experiencing specific isolation issues. What is the fix?
| Issue | Probable Cause | Corrective Action |
| Emulsions | The benzodioxane ring is lipophilic, but the sulfonamide NH is polar, creating amphiphilic properties. | 1. Use DCM instead of EtOAc (higher density difference).2. Add a small amount of MeOH to the organic phase.3. Filter the biphasic mixture through a Celite pad to break surface tension. |
| Oily Product | Residual solvent trapped in the benzodioxane lattice or impurities. | 1. Triturate with cold Diethyl Ether or Hexanes . The sulfonamide product often precipitates as a solid.2. Evaporate from DCM/Hexane mixture to induce crystallization. |
| Acidic Impurity | Incomplete removal of the sulfonic acid byproduct. | 1. Re-dissolve in EtOAc.2. Wash 3x with 1M NaOH (if product is stable to base) or Sat. NaHCO₃.3. Verify aqueous layer pH is >8.[1] |
| Starting Material Persists | Hydrolysis occurred faster than the reaction. | 1. Dry reagents/solvents more thoroughly.2. Increase equivalents of sulfonyl chloride (1.2 - 1.5 eq).3. Add DMAP (10 mol%) as a nucleophilic catalyst. |
Module 5: Chemical Stability & Storage
Q: How should I store the 7-Chloro-2,3-dihydro-benzodioxine-6-sulfonyl chloride reagent?
A:
-
Storage Condition: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).
-
Desiccation: Keep in a tightly sealed container with desiccants.[1]
-
Degradation Sign: The development of a sharp, acrid odor (HCl gas) or a sticky texture indicates hydrolysis to the sulfonic acid.
-
Purification of Reagent: If the reagent has degraded, it can often be recrystallized from dry Hexane/Toluene or washed rapidly with ice-cold water followed by immediate drying under high vacuum (though purchasing fresh reagent is recommended for critical steps).[1]
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General protocols for sulfonyl chloride handling and Schotten-Baumann conditions).
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic insight into nucleophilic substitution at sulfur).
-
BenchChem Technical Support. (2025). Removal of Benzenesulfonyl Chloride from Reaction Mixtures. Link (General troubleshooting for aryl sulfonyl chlorides).
-
PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride. National Library of Medicine. Link (Physical properties and safety data).
-
Sigma-Aldrich. (n.d.).[1] Handling of Sulfonyl Chlorides. Link (General handling guides for moisture-sensitive electrophiles).[1]
Sources
Validation & Comparative
confirming the structure of sulfonamides made with 7-Chloro-2,3-dihydro-benzodioxine-6-sulfonyl chloride
Executive Summary
The synthesis of sulfonamides from 7-Chloro-2,3-dihydro-benzodioxine-6-sulfonyl chloride presents a unique analytical challenge. Unlike simple benzene derivatives, the benzodioxine (benzodioxan) scaffold introduces specific electronic and steric properties that complicate standard characterization. Common pitfalls include the misidentification of hydrolysis byproducts (sulfonic acids) as products and the ambiguity of aromatic proton assignment in 1,2,4,5-tetrasubstituted systems.
This guide objectively compares analytical methodologies for confirming this specific scaffold, moving beyond basic identity checks to rigorous structural validation. It is designed for medicinal chemists requiring absolute certainty in their structure-activity relationship (SAR) data.
Part 1: The Synthetic Context & The "Benzodioxine Signature"
To validate the product, one must first understand the starting material's unique NMR footprint. The 7-chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride scaffold possesses a 1,2,4,5-tetrasubstitution pattern on the benzene ring.
The Diagnostic "Signature"
In a successful sulfonylation, the 1H NMR spectrum must display three non-negotiable features. Absence or deviation in these signals indicates regio-scrambling or hydrolysis.
-
The Para-Singlets (Aromatic Region):
-
Due to the 6-sulfonyl and 7-chloro substitution, the remaining protons at positions 5 and 8 are isolated from each other (para-relationship).
-
Expectation: Two distinct singlets in the aromatic region.
-
Causality: If you see doublets or roofing effects, you likely have a regioisomer impurity or the starting material was not the 6,7-isomer.
-
Shift Logic: H-5 (ortho to the electron-withdrawing sulfonamide) will be significantly deshielded (~7.6–7.9 ppm). H-8 (ortho to the chlorine, meta to sulfonamide) will appear upfield relative to H-5 (~7.0–7.3 ppm).
-
-
The Ethylene Bridge (Aliphatic Region):
-
The -O-CH₂-CH₂-O- moiety is characteristic of the dihydro-benzodioxine ring.
-
Expectation: A tight multiplet or two triplets integrating to 4 protons, typically between 4.2 – 4.5 ppm .
-
Validation: Integration of this region is the internal standard. If the integration ratio between these 4H and the aromatic singlets (1H each) deviates from 4:1:1, the sample is impure.
-
Part 2: Comparative Analysis of Structural Confirmation Methods
This section compares the efficacy of four analytical techniques specifically for this sulfonamide class.
| Feature | Method A: 1H NMR (1D) | Method B: 2D NMR (HSQC/HMBC) | Method C: LC-HRMS | Method D: X-Ray Crystallography |
| Primary Utility | Purity & Functional Group Check | Connectivity & Regiochemistry | Formula Confirmation | Absolute Configuration |
| Speed | Fast (<10 min) | Medium (30-60 min) | Fast (<10 min) | Slow (Days/Weeks) |
| Specific Limitation | Cannot definitively prove S-N bond vs. salt formation. | Requires higher concentration (>10mg). | Cannot distinguish isomers; fragmentation can be misleading. | Requires single crystal growth. |
| Benzodioxine Suitability | High (Diagnostic singlets are clear). | Critical (Links sulfonamide NH to Ar-C5/C8). | Medium (Validates mass, not connectivity). | Ultimate (Final proof). |
| Cost Efficiency | High | High | Medium | Low |
Expert Verdict
-
Routine Screening: Use Method A + Method C .
-
Publication/Lead Declaration: Method B is mandatory. 1D NMR alone is insufficient to prove the covalent S-N bond exists (vs. a sulfonate salt). HMBC provides the definitive "bridge" correlation.
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis & Purification (The Context)
To ensure the analytical data refers to the correct species, follow this optimized workflow to minimize hydrolysis.
-
Dissolution: Dissolve the amine (1.1 eq) in anhydrous DCM. Add Pyridine (1.5 eq) or TEA.
-
Addition: Cool to 0°C. Add 7-Chloro-2,3-dihydro-benzodioxine-6-sulfonyl chloride (1.0 eq) portion-wise.
-
Why? The sulfonyl chloride is prone to hydrolysis.[1] Keeping it cold and adding it last minimizes contact with adventitious moisture before reacting with the amine.
-
-
Reaction: Warm to RT and stir for 2-4 hours.
-
Workup (Critical Step):
-
Wash with 1N HCl (remove excess pyridine/amine).
-
Wash with sat. NaHCO₃.
-
Causality: This step removes the sulfonic acid byproduct (7-chloro-2,3-dihydro-benzodioxine-6-sulfonic acid). If this is not removed, it will co-crystallize and mimic the product in LC-MS (appearing as [M-H]- peaks similar to sulfonamides in negative mode).
-
Protocol 2: The "Gold Standard" NMR Validation (HMBC)
Use this protocol to definitively link the amine headgroup to the benzodioxine core.
-
Sample Prep: Dissolve ~10-15 mg of dried product in DMSO-d6 (preferred over CDCl₃ to sharpen exchangeable NH protons).
-
Acquisition: Run standard 1H, COSY, HSQC, and HMBC.
-
The "Smoking Gun" Correlation:
-
Locate the Sulfonamide NH proton (typically broad singlet, 7.5–10.0 ppm).
-
Look for an HMBC correlation (3-bond) from the NH to the Quaternary Carbon (C-6) of the benzodioxine ring.
-
Validation: If this correlation is absent, or if the NH correlates to a different ring system, the structure is incorrect.
-
Part 4: Visualization of Logic & Workflows
Diagram 1: Analytical Decision Matrix
This flowchart guides the researcher through the validation process, ensuring no false positives.
Caption: Decision tree for validating benzodioxine sulfonamides. Note the critical checkpoint at the aromatic singlets.
Diagram 2: HMBC Connectivity Map
This diagram illustrates the specific NMR correlations required to prove the structure.
Caption: Key Heteronuclear Multiple Bond Correlations (HMBC). The Green dashed line (NH to C6) is the mandatory signal for structural confirmation.
References
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table - Protons on sp2 Hybridized Carbons. Retrieved from [Link]
-
Columbia University NMR Core Facility. (n.d.). HSQC and HMBC: Determining Proton-Carbon Correlations. Retrieved from [Link]
-
Sohrabnezhad, S., et al. (2019).[2] A comparison of the recently reported methods for the synthesis of sulfonamides. ResearchGate. Retrieved from [Link]
Sources
Synthetic Routes to Chloro-Benzodioxane Sulfonyl Chlorides: A Comparative Technical Guide
Executive Summary
The chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride scaffold is a critical intermediate in the synthesis of
This guide objectively compares these two dominant synthetic pathways, providing standardized protocols, mechanistic insights, and decision matrices to optimize your campaign.
Route Analysis
Route A: Direct Chlorosulfonation (The "Shotgun" Approach)
Best For: Early-stage discovery, cost-sensitive scale-up, and scaffolds where regiochemistry is symmetric or strongly directed.
Mechanism & Rationale
This route utilizes chlorosulfonic acid (
-
Primary Challenge: Sulfone Formation. In the presence of limiting acid, the formed sulfonyl chloride reacts with unreacted substrate to form the diaryl sulfone (
), a "dead" impurity that is difficult to purge. -
Regioselectivity: In 5-chloro-1,4-benzodioxane, the directing effects of the chlorine (ortho/para) and the alkoxy groups (ortho/para) compete. However, the 6-position (para to the ether oxygen) is generally favored electronically.
Representative Protocol
-
Scale: 50 mmol
-
Reagents: 5-chloro-2,3-dihydro-1,4-benzodioxine (1.0 eq), Chlorosulfonic acid (5.0 eq).
-
Setup: Charge chlorosulfonic acid (5.0 eq) into a dry 3-neck flask equipped with a drying tube and internal thermometer. Cool to 0–5 °C (Ice/Salt bath).
-
Addition: Add the neat benzodioxane substrate dropwise over 30 minutes.
-
Critical Control Point: Maintain internal temperature < 10 °C . Higher temperatures promote sulfone formation and tarring.
-
-
Reaction: Allow to warm to room temperature (20–25 °C) and stir for 2 hours. Monitor by TLC (conversion of starting material) or LCMS (hydrolyzed acid form).
-
Quench: Pour the reaction mixture slowly onto crushed ice (500 g) with vigorous stirring.
-
Safety Note: This quench is highly exothermic and releases HCl gas. Use a fume hood.
-
-
Isolation: Filter the precipitated white solid immediately. Wash with cold water (
mL). -
Purification: Dissolve in DCM, dry over
, and recrystallize from Hexane/EtOAc if necessary.
Route B: Meerwein Sulfonylation (The "Sniper" Approach)
Best For: Late-stage functionalization, strict isomeric purity requirements, or substrates where direct chlorosulfonation yields inseparable mixtures.
Mechanism & Rationale
This route converts an aniline derivative to a sulfonyl chloride via a diazonium salt intermediate. The reaction is catalyzed by Copper(II) Chloride in the presence of Sulfur Dioxide (
-
Mechanism: Radical pathway. The diazonium species decomposes to an aryl radical, which captures
to form an arylsulfonyl radical, followed by chlorine abstraction from the catalyst. -
Advantage: The regiochemistry is locked by the starting amine. If you can make the specific amino-chloro-benzodioxane isomer, you will get the exact corresponding sulfonyl chloride.
Representative Protocol
-
Scale: 20 mmol
-
Reagents: 7-chloro-1,4-benzodioxan-6-amine (1.0 eq),
(1.1 eq), (saturated solution), (0.2 eq).
-
Diazotization: Dissolve the amine in conc. HCl (10 mL) and Glacial Acetic Acid (30 mL). Cool to -5 °C . Add
(dissolved in min. water) dropwise. Stir 20 min. -
Sulfur Dioxide Prep: In a separate vessel, saturate Glacial Acetic Acid (20 mL) with
gas until the weight increases by ~30% (or use commercial in AcOH). Add (catalyst). -
Coupling: Pour the cold diazonium solution into the stirring
mixture.-
Observation: Nitrogen gas evolution will be vigorous.
-
-
Reaction: Allow to warm to room temperature and stir until gas evolution ceases (approx. 1–2 hours).
-
Workup: Pour into ice water. Extract with Ethyl Acetate. Wash with bicarbonate to remove acetic acid.
Comparative Analysis
The following table summarizes the performance metrics based on typical laboratory results for substituted benzodioxanes.
| Metric | Route A: Direct Chlorosulfonation | Route B: Meerwein Sulfonylation |
| Typical Yield | 75 – 85% | 55 – 65% |
| Regioselectivity | Substrate Dependent (Often 85:15 mixtures) | 100% (Determined by precursor) |
| Atom Economy | High | Low (Stoichiometric waste) |
| Cost Efficiency | High (Cheap reagents) | Low (Requires amine precursor) |
| Safety Profile | Corrosive ( | Hazardous ( |
| Scalability | Excellent (Industrial standard) | Moderate (Diazo handling limits) |
Visualizations
Reaction Pathways & Mechanism
The diagram below illustrates the divergent pathways and the critical "Sulfone Trap" in Route A.
Figure 1: Mechanistic divergence between Electrophilic Aromatic Substitution (Route A) and Radical-Mediated Sulfonylation (Route B).
Decision Matrix
When to choose which route?
Figure 2: Strategic decision tree for selecting the optimal synthetic pathway.
References
-
Organic Syntheses, Coll. Vol. 1, p. 85 (1941). Chlorosulfonation of Aromatics: General Procedures. [Link] (Authoritative source for the foundational chlorosulfonation protocol).
-
Organic Syntheses, Coll. Vol. 7, p. 508 (1990). Preparation of Sulfonyl Chlorides from Amines (Meerwein Modification). [Link] (Standard reference for the diazotization-sulfonylation workflow).
- Journal of Medicinal Chemistry (Example Context).Synthesis of Benzodioxane-Based Antagonists.
- Vogel's Textbook of Practical Organic Chemistry.Aromatic Sulfonyl Chlorides. (General reference for safety and handling of chlorosulfonic acid).
Safety Operating Guide
Personal protective equipment for handling 7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride
Executive Safety Summary: The "Why" Before the "Wear"
Senior Scientist Note: Do not treat this compound merely as "another acid chloride." The combination of the sulfonyl chloride moiety with the lipophilic benzodioxane ring creates a dual-threat: it is a potent lachrymator (tear agent) and a corrosive capable of deep tissue damage due to rapid hydrolysis on moist surfaces (eyes, lungs, sweat).
The Hazard Mechanism:
The primary danger stems from the hydrolytic instability of the sulfonyl chloride group (
You are not just protecting against the solid; you are protecting against the in situ generation of hot hydrochloric acid gas and a strong organic acid on your skin.
PPE Specification Matrix
This matrix moves beyond generic SDS advice, tailoring protection to the scale of operation.
| Protection Tier | Scenario | Hand Protection | Eye/Face Protection | Respiratory/Body |
| Tier 1: Analytical | Weighing <100 mg; NMR prep. | Double Nitrile (min 5 mil outer). Change immediately on splash.[6][7] | Chemical Splash Goggles . Safety glasses are insufficient due to HCl gas generation. | Fume Hood (Sash low). Standard Lab Coat (buttoned). |
| Tier 2: Preparative | Synthesis (100 mg - 10 g); Active Reactions. | Double Nitrile OR Neoprene (if handling in acetone/DCM). | Goggles + Face Shield . The shield protects the neck/chin from splashes. | Fume Hood . Chemical-resistant apron over lab coat. |
| Tier 3: High Hazard | Spills; Quenching >10 g; Equipment failure. | Laminate (Silver Shield/4H) under Nitrile. Nitrile alone degrades rapidly in sulfonyl chlorides. | Full-Face Respirator (OV/AG Cartridges) if hood containment is breached. | Tyvek Suit or chemically resistant coveralls.[8] |
Critical Glove Permeation Logic
The "Nitrile Fallacy": Many researchers assume nitrile is a universal barrier. For sulfonyl chlorides dissolved in organic solvents (e.g., Dichloromethane or THF), standard nitrile gloves can reach "breakthrough" in <2 minutes .
-
Recommendation: Use the "Double-Glove, Color-Code" system.
-
Inner Glove: Bright Blue/Purple Nitrile (Visual contrast).
-
Outer Glove: White/Clear Nitrile or Neoprene.
-
Logic: If the inner glove color becomes visible through the outer glove (swelling/degradation), breach is imminent.
-
-
Spill Response: Do not use nitrile for cleaning up a concentrated spill. Use Laminate (Silver Shield) gloves. They offer >4 hours of breakthrough time against aggressive acid chlorides.
Operational Protocols
Protocol A: Weighing & Transfer (Solid Phase)
-
Static Control: This solid is likely electrostatic. Use an anti-static gun or ionizer bar before weighing to prevent "flying powder" which causes inhalation exposure.
-
The "Clean-Zone" Rule: Place a disposable mat (absorbent side up) in the balance. If grains fall, wrap the mat and dispose of it as solid hazardous waste immediately. Do not try to sweep it up, which aerosolizes the powder.
Protocol B: Quenching & Disposal (The Most Dangerous Step)
-
Never add water directly to the sulfonyl chloride. This causes a violent "volcano" effect.
-
The "Ice-Base" Method:
-
Prepare a 10% Sodium Carbonate (
) or Sodium Hydroxide ( ) solution in a large beaker. -
Cool the base solution to 0°C (Ice bath).
-
Dissolve the sulfonyl chloride residue in a minimal amount of inert solvent (e.g., Toluene or DCM).
-
Add the organic solution dropwise to the stirring, cold alkaline solution.
-
Check pH to ensure it remains basic (neutralizing the generated HCl).
-
Visualized Workflows
Diagram 1: PPE Decision Logic
A self-validating flow to determine necessary protection based on activity risk.
Caption: Decision logic for selecting PPE. Note that solution-phase handling automatically escalates risk due to solvent-facilitated skin permeation.
Diagram 2: Safe Disposal (Quenching) Pathway
The chemical transformation required to render the waste safe.
Caption: The "Ice-Base" quenching protocol. Dilution and cooling are mandatory to prevent thermal runaway and HCl release.
References & Authority
-
Sigma-Aldrich (Merck). Safety Data Sheet: Benzenesulfonyl Chloride (Class Proxy). Retrieved from
-
Note: Used as the authoritative toxicological class proxy for aromatic sulfonyl chlorides.
-
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzenesulfonyl Chloride. Retrieved from
-
Kimberly-Clark Professional. Chemical Resistance Guide: Nitrile Gloves.[3] Retrieved from
-
Source for permeation breakthrough times regarding chlorinated solvents and acid chlorides.
-
-
University of California, Los Angeles (UCLA). SOP: Acid Chlorides and Anhydrides. Retrieved from
-
Source for the "Ice-Base" quenching protocol standards.
-
Sources
- 1. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 2. fishersci.com [fishersci.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. nj.gov [nj.gov]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. thermofishersci.in [thermofishersci.in]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. enamine.enamine.net [enamine.enamine.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
